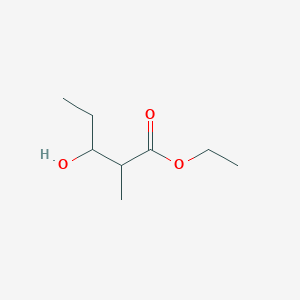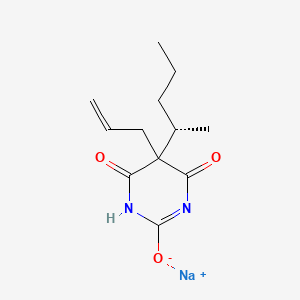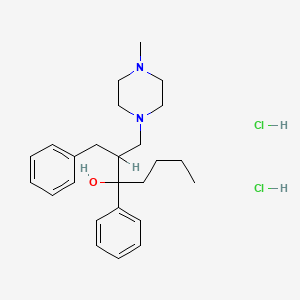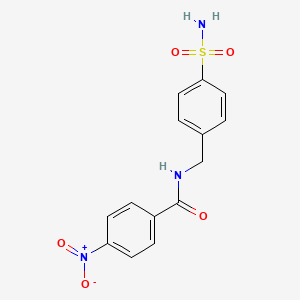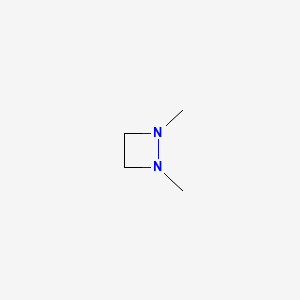
1,2-Diazetidine, 1,2-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Diazetidine, 1,2-dimethyl- is a four-membered cyclic hydrazine with the molecular formula C₄H₁₀N₂ and a molecular weight of 86.1356 g/mol . This compound is characterized by its unique structure, which includes two nitrogen atoms in a ring with two methyl groups attached to each nitrogen.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Diazetidine, 1,2-dimethyl- can be synthesized through various methods. One efficient route involves the use of a copper (I)-catalyzed cyclization of commercial materials to form 3-alkylidene-1,2-diazetidines . Another approach includes the synthesis of a similarly substituted 1,2-diazetidine compound followed by free-radical bromination and base-catalyzed debromination .
Industrial Production Methods
While specific industrial production methods for 1,2-Diazetidine, 1,2-dimethyl- are not extensively documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions mentioned above to achieve high yields and purity. This would likely include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Diazetidine, 1,2-dimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the nitrogen atoms and the ring strain in the four-membered ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize 1,2-Diazetidine, 1,2-dimethyl-.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines. Substitution reactions typically result in the formation of various substituted diazetidines.
Applications De Recherche Scientifique
1,2-Diazetidine, 1,2-dimethyl- has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,2-Diazetidine, 1,2-dimethyl- involves its interaction with molecular targets through its nitrogen atoms. The ring strain in the four-membered ring makes it reactive, allowing it to participate in various chemical reactions. The specific pathways and molecular targets depend on the context of its use, such as in biological systems or synthetic chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Diazacyclobutene:
1,2-Diazacyclopropane: Another nitrogen-containing ring system with unique structural and electronic properties.
1,2-Dimethylhydrazine: A related compound with two nitrogen atoms but without the ring structure.
Uniqueness
1,2-Diazetidine, 1,2-dimethyl- is unique due to its four-membered ring structure, which imparts significant ring strain and reactivity. This makes it a valuable compound in synthetic chemistry for the formation of complex molecules and strained ring systems .
Propriétés
Numéro CAS |
67144-62-1 |
|---|---|
Formule moléculaire |
C4H10N2 |
Poids moléculaire |
86.14 g/mol |
Nom IUPAC |
1,2-dimethyldiazetidine |
InChI |
InChI=1S/C4H10N2/c1-5-3-4-6(5)2/h3-4H2,1-2H3 |
Clé InChI |
LHUYIRPDEPSBCF-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


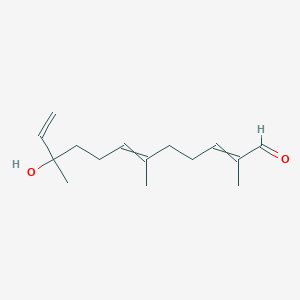


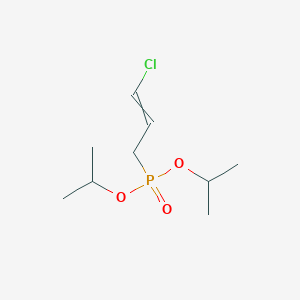
![1,4,4-Trimethylbicyclo[3.2.0]heptan-3-one](/img/structure/B14653050.png)
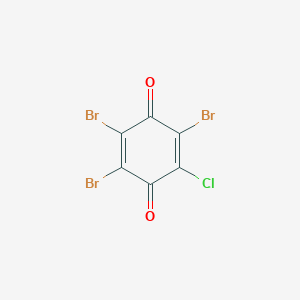
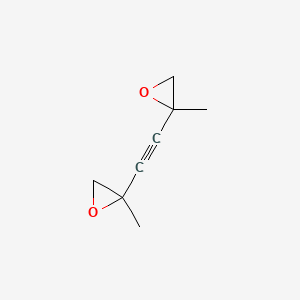
![6-[(7-Ethoxy-3-ethyl-7-methylnon-2-EN-1-YL)oxy]-2,3-dihydro-1-benzofuran](/img/structure/B14653093.png)
![4H-[1,3]thiazolo[5,4-f][1,4]benzothiazine](/img/structure/B14653096.png)
![4-[(E)-(3,5-Dichloropyridin-2-yl)diazenyl]-6-methylbenzene-1,3-diamine](/img/structure/B14653103.png)
